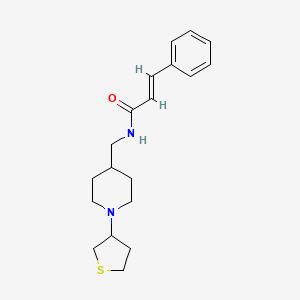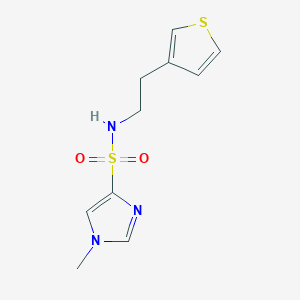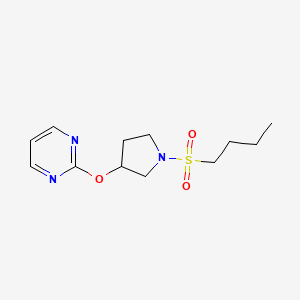
2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a chemical compound with the molecular formula C12H19N3O3S . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” are not found in the retrieved papers, pyrrolidine compounds are known to undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” can be found on databases like PubChem .科学的研究の応用
Medicinal Chemistry: Selective Androgen Receptor Modulators (SARMs)
The pyrrolidine ring, a core component of this compound, is instrumental in medicinal chemistry for creating biologically active compounds. Researchers have utilized pyrrolidine derivatives to synthesize SARMs, which are compounds that selectively modulate androgen receptors. These have potential therapeutic applications in treating diseases like muscle wasting and osteoporosis .
Anti-Tubercular Agents
In the pursuit of new treatments for tuberculosis, pyrrolidine derivatives have been designed and synthesized for their anti-tubercular activity. These compounds have shown significant inhibitory activity against Mycobacterium tuberculosis, indicating their potential as front-line drugs in TB therapy .
Aggregation-Induced Emission (AIE)
Pyrrolo[1,2-a]pyrimidine derivatives, which can be synthesized from pyrrolidine-based compounds, exhibit time-dependent AIE properties. This phenomenon is valuable in material science for creating novel optical materials with potential applications in organic light-emitting diodes (OLEDs) and chemosensors .
Chemical Synthesis: Heterocyclic Scaffold Construction
The pyrrolidine ring serves as a saturated heterocyclic scaffold that allows for the generation of structural diversity in chemical synthesis. It’s used to create a wide array of heterocyclic compounds, which are foundational in developing pharmaceuticals and agrochemicals .
Biochemistry: Stereogenicity and Enantioselectivity
The stereogenicity of the pyrrolidine ring’s carbons is significant in biochemistry. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to varying binding modes to enantioselective proteins .
Pharmacology: Drug Pharmacokinetics
Modifications to the pyrrolidine ring, such as those in “2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine”, can impact the pharmacokinetic profile of drugs. This includes altering absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for the drug’s efficacy and safety .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1-butylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-2-3-9-19(16,17)15-8-5-11(10-15)18-12-13-6-4-7-14-12/h4,6-7,11H,2-3,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCKQVKHWTVKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

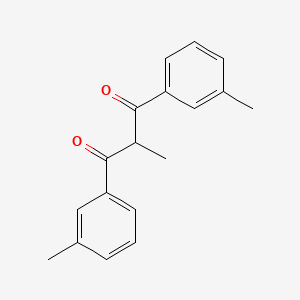
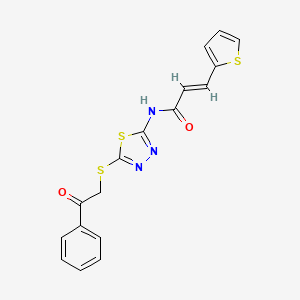
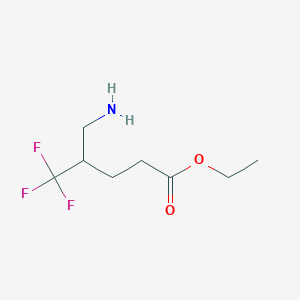
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)
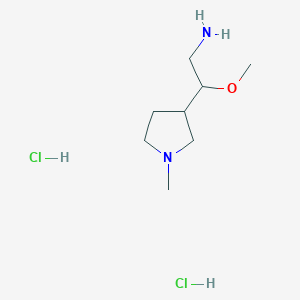

![N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2586373.png)

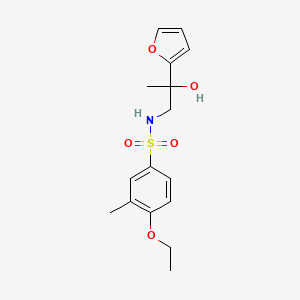

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide](/img/structure/B2586377.png)
![N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2586378.png)
